molecular formula C16H17NO B1421377 [4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine CAS No. 1179250-78-2

[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine

Cat. No.: B1421377
CAS No.: 1179250-78-2
M. Wt: 239.31 g/mol
InChI Key: ONUQOWYAZOMPQW-UHFFFAOYSA-N
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Description

[4-(3,4-Dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine: is a chemical compound with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol . This compound is characterized by the presence of a benzopyran ring fused to a phenylmethanamine structure, which imparts unique chemical and physical properties.

Biochemical Analysis

Biochemical Properties

[4-(3,4-Dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For instance, it may enhance or inhibit the activity of enzymes involved in the breakdown or synthesis of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s function by placing it in proximity to its target biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c17-11-12-3-5-13(6-4-12)14-7-8-16-15(10-14)2-1-9-18-16/h3-8,10H,1-2,9,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUQOWYAZOMPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CC=C(C=C3)CN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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